

# Spectroscopic Profile of Ethylenediamine Dihydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *Ethylenediamine dihydrochloride*

Cat. No.: *B146915*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **ethylenediamine dihydrochloride**. The information is presented to support research, quality control, and drug development activities where this compound is utilized.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of molecules. For **ethylenediamine dihydrochloride**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide characteristic signals corresponding to the molecular structure.

### $^1\text{H}$ NMR Spectroscopic Data

The proton NMR spectrum of **ethylenediamine dihydrochloride** is characterized by a single resonance for the chemically equivalent methylene protons. The chemical shift can vary slightly depending on the solvent and concentration.

Proton Assignment	Chemical Shift ( $\delta$ ) in $\text{D}_2\text{O}$ (ppm)	Multiplicity
$-\text{CH}_2-$	$\sim 3.4$	Singlet

Note: The amino protons ( $-\text{NH}_3^+$ ) are often not observed in  $\text{D}_2\text{O}$  due to rapid deuterium exchange. In other solvents, they would appear as a broad singlet.

## $^{13}\text{C}$ NMR Spectroscopic Data

The carbon-13 NMR spectrum of **ethylenediamine dihydrochloride** displays a single signal for the two equivalent methylene carbons.

Carbon Assignment	Chemical Shift ( $\delta$ ) in $\text{D}_2\text{O}$ (ppm)
$-\text{CH}_2-$	~40.5

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups within a molecule. The IR spectrum of **ethylenediamine dihydrochloride** shows characteristic absorptions for the ammonium and methylene groups.

Vibrational Mode	Frequency ( $\text{cm}^{-1}$ )	Intensity
N-H Stretch (asymmetric and symmetric)	3200-2800	Strong, Broad
C-H Stretch (asymmetric and symmetric)	2975-2850	Medium
N-H Bend (asymmetric)	~1600	Medium
N-H Bend (symmetric)	~1500	Medium
C-H Bend (scissoring)	~1470	Medium
C-N Stretch	1250-1020	Medium-Weak
N-H Wag	910-665	Broad

## Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of **ethylenediamine dihydrochloride**.

## NMR Spectroscopy Protocol

- Sample Preparation:
  - Weigh approximately 5-25 mg of **ethylenediamine dihydrochloride**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D<sub>2</sub>O).
  - Ensure the solid is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
  - Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
  - Cap the NMR tube securely.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Calibrate the position of the tube within the probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra using standard instrument parameters.
  - Process the acquired data (Fourier transform, phase correction, and baseline correction).
  - Reference the spectra to an internal or external standard (e.g., TMS or the residual solvent peak).

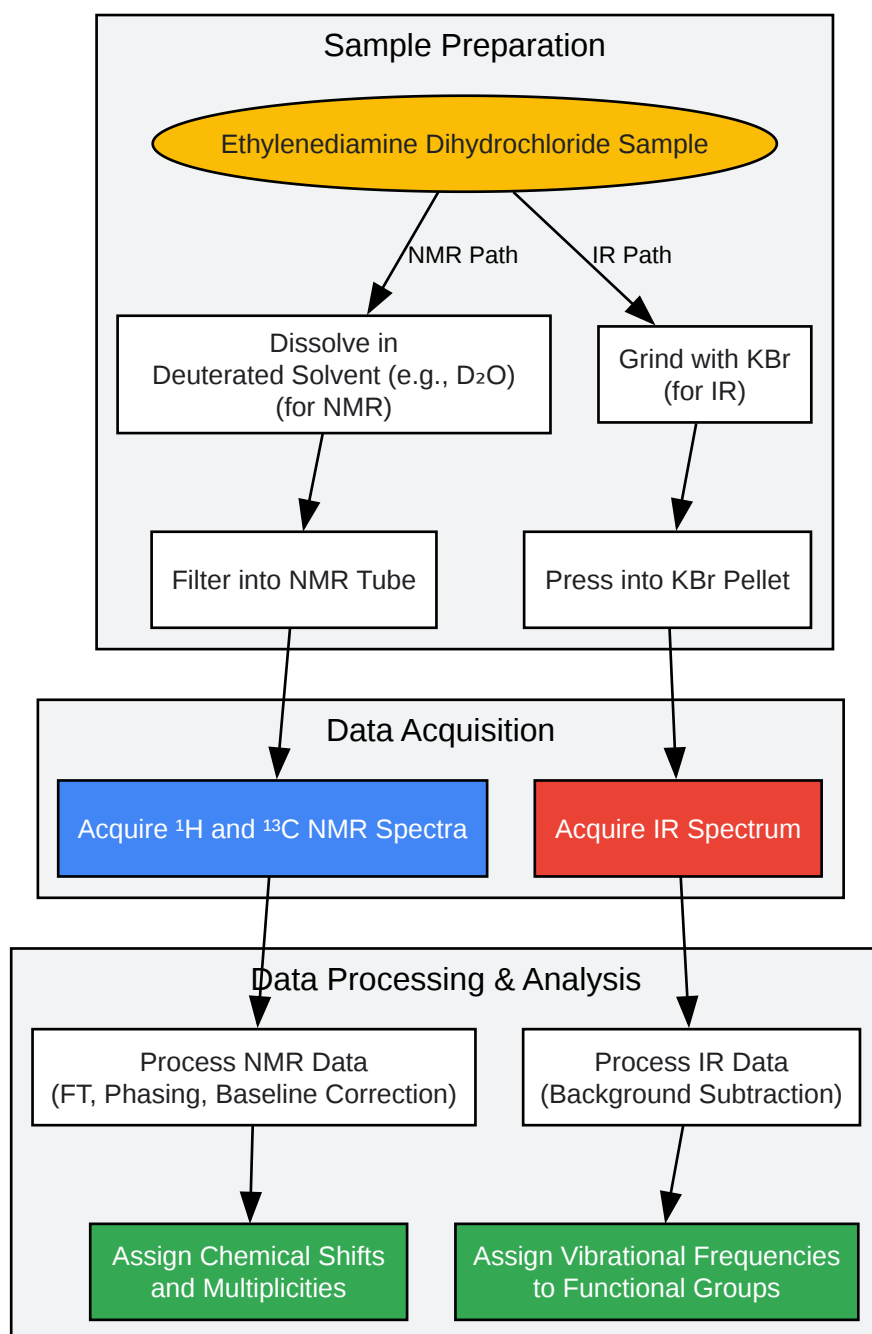
## IR Spectroscopy Protocol (KBr Pellet Method)[1]

- Sample Preparation:[1]

- Grind 1-2 mg of dry **ethylenediamine dihydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Ensure a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum.
  - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Visualizations

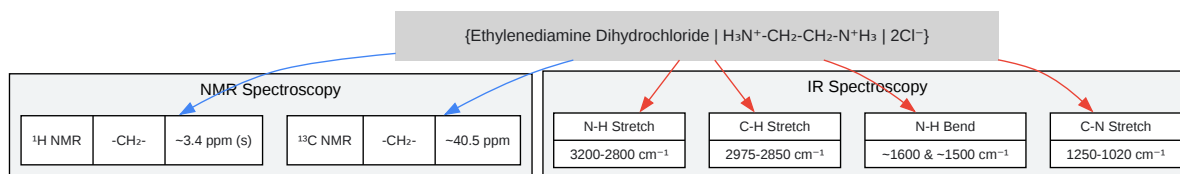
## Experimental Workflow for Spectroscopic Analysis



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Caption: Experimental workflow for NMR and IR analysis.

## Structure-Spectrum Correlation



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Caption: Correlation of molecular structure with spectral data.

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## References

- 1. Ethylenediamine Dihydrochloride |  $\text{C}_2\text{H}_{10}\text{Cl}_2\text{N}_2$  | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]
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